molecular formula C7H12ClNO B2703905 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride CAS No. 2095411-23-5

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride

Cat. No.: B2703905
CAS No.: 2095411-23-5
M. Wt: 161.63
InChI Key: HSDDSGXNHWHDNG-UHFFFAOYSA-N
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Description

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is a chemical compound with the molecular formula C7H12ClNO . It belongs to the azabicycloheptane family, a class of nitrogen-containing bridged bicyclic structures that are recognized as privileged scaffolds in medicinal chemistry and materials science . These rigid, quasi-spherical structures are valued for their three-dimensional complexity and are frequently explored as key synthetic intermediates or core structures in drug discovery . Related azabicyclic compounds have demonstrated significant therapeutic potential, serving as muscarinic agonists for central nervous system disorders and as versatile building blocks for carbocyclic nucleosides with antiviral and antitumor properties . Furthermore, the 1-azabicyclo[2.2.1]heptane framework is increasingly important in materials chemistry, where it functions as an organic cation in the synthesis of novel organic-inorganic hybrid perovskites. These materials exhibit promising properties for applications in ferroelectricity, dielectric switching, and non-linear optics . As such, this methyl-substituted derivative offers researchers a versatile and structurally interesting template for the development of new pharmaceutical agents and advanced functional materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-7-2-3-8(5-7)4-6(7)9;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDDSGXNHWHDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1)CC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentanone derivative, followed by methylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique bicyclic structure allows for various functionalizations, enabling the production of derivatives with tailored properties.

Reactivity and Transformations

  • The compound can undergo several chemical reactions, including:
    • Oxidation : Introducing oxygen-containing functional groups.
    • Reduction : Converting the compound to its corresponding amine.
    • Substitution : Replacing functional groups with others.
Reaction TypeExample ReagentsMajor Products
OxidationPotassium permanganateKetones, Alcohols
ReductionLithium aluminum hydrideAmines
SubstitutionNucleophilesVarious derivatives

Biological Research Applications

Pharmacological Activity

  • The compound has been investigated for its interactions with muscarinic receptors, showing a high affinity for these targets, particularly in the context of cognitive dysfunctions. Studies indicate that it can selectively stimulate muscarinic receptor subtype M1, which is crucial for cognitive functions.

Potential Therapeutic Uses

  • Research suggests that 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride may have applications in treating conditions like Alzheimer's disease due to its ability to enhance cholinergic neurotransmission.

Case Study: Muscarinic Receptor Interaction

A study demonstrated that this compound could displace agonist radiolabeled ligands from muscarinic receptors at significantly lower concentrations than antagonizing ligands, highlighting its potential as a therapeutic agent for cognitive impairments associated with cholinergic deficits .

Industrial Applications

Catalytic Role

  • In industrial chemistry, 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is utilized as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.

Material Production

  • The compound has applications in producing advanced materials due to its unique structural properties, which can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. This can result in various effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in Bicyclic Frameworks

(a) 1-Azabicyclo[2.2.1]heptan-3-one Derivatives
  • 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride (C₆H₁₀ClNO): Differs by the absence of the 4-methyl group. Molecular weight: 147.6 g/mol . Used in chiral synthesis due to its rigid bicyclic structure.
(b) Oxygen- and Sulfur-Containing Analogs
  • 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride (C₅H₈ClNO₂): Contains an oxygen atom (oxa) and nitrogen (aza) in the ring. Molecular weight: 149.57 g/mol . Applications: Intermediate in peptidomimetics and β-lactam analogs.
  • 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., mezlocillin):

    • Sulfur (thia) replaces a carbon in the ring.
    • Example: Mezlocillin sodium (C₂₁H₂₄N₅O₈S₂), a β-lactam antibiotic .

Substituent and Functional Group Variations

Compound Name Molecular Formula Key Features Applications Reference
4-Methyl-1-azabicyclo[...] HCl C₇H₁₁ClNO Methyl at C4, ketone at C3 Synthetic intermediate
(1S,4R)-2-Azabicyclo[...]-3-one C₆H₉NO No methyl, nitrogen at C2 Chiral building block
6-Azabicyclo[3.2.0]heptan-7-one C₆H₉NO Smaller bicyclo[3.2.0] framework Antibiotic precursors
5-Acetyl-2-oxa-5-azabicyclo[...] C₇H₉NO₃ Acetyl and oxygen in the ring Peptide mimetics

Physicochemical and Pharmacological Properties

  • Solubility and Stability :

    • The hydrochloride salt form improves aqueous solubility compared to free bases .
    • Methyl groups enhance lipophilicity, impacting membrane permeability in drug candidates .
  • Biological Activity :

    • Unlike 4-thia-1-azabicyclo derivatives (e.g., β-lactams), the target compound lacks intrinsic antibiotic activity but serves as a scaffold for kinase inhibitors or receptor modulators .

Research Findings and Industrial Relevance

  • Purity and Storage : Commercial samples of 4-methyl-1-azabicyclo[...] HCl are typically ≥95% pure, stored at 2–8°C for stability .
  • Cost and Availability : Priced at ~$306/250 mg for analogs like 2-oxa-5-azabicyclo derivatives, reflecting demand in niche pharmaceutical synthesis .

Biological Activity

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride (CAS No. 2095411-23-5) is a bicyclic compound notable for its unique structural features and potential biological activities. This compound is of interest in pharmacology and medicinal chemistry due to its interactions with various biological targets, particularly in the central nervous system (CNS). This article explores its synthesis, biological mechanisms, and research findings related to its activity.

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride has the following chemical properties:

PropertyValue
Chemical Formula C₇H₁₁ClN₁O
Molecular Weight 147.62 g/mol
IUPAC Name 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one; hydrochloride
Appearance White powder
Storage Conditions Room temperature

Synthesis

The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions, often utilizing palladium-catalyzed reactions or other organic synthesis techniques to achieve high yields and purity .

The biological activity of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors within the CNS. The bicyclic structure allows it to fit into binding sites, modulating biological pathways effectively .

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters like dopamine or serotonin.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing neuronal signaling.

Biological Activity

Research indicates that 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride exhibits significant biological activities:

Neuropharmacological Effects

Studies have shown that compounds similar to 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one can act as DPP-IV inhibitors, which are relevant in treating diabetes by increasing incretin levels . This suggests potential applications in metabolic disorders.

Antimicrobial Activity

Preliminary studies indicate antibacterial properties against certain strains, although detailed investigations are required to confirm efficacy and mechanism .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • DPP-IV Inhibition Study:
    • A study evaluated the structure-activity relationship (SAR) of bicyclic amines, revealing that modifications can enhance DPP-IV inhibitory activity .
    • Results indicated that specific analogs exhibited potent inhibition, making them candidates for further development.
  • Neuroprotective Effects:
    • Research on similar azabicyclic compounds highlighted neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one could have therapeutic potential in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride?

  • Methodological Answer : A key synthesis involves multi-step transformations starting from trans-4-hydroxy-L-proline. Portoghese’s method (Scheme 1) includes:

  • Step 1 : Benzoylation under alkaline conditions (NaOH, benzoyl chloride, ether) .

  • Step 2 : Methylation using diazomethane in methanol .

  • Step 3 : Cyclization via LiBH4 reduction and subsequent HCl treatment to form the bicyclic hydrochloride salt .

  • Critical Parameters : Reaction temperature (0°C to reflux) and catalyst selection (Pd/C for hydrogenation) significantly influence yield and stereochemistry .

    Step Reagents/ConditionsYield
    BenzoylationNaOH, benzoyl chloride, Et₂O, r.t.90%
    MethylationCH₂N₂, MeOH98%
    CyclizationLiBH4, 1,2-dimethoxyethane93%
    Final HCl Salt Formation2 mol/L HCl, Pd/C, H₂85%

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and methyl substitution .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo system (e.g., exo vs. endo configurations) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₈H₁₂ClNO requires 189.07 g/mol) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • PPE : Gloves and goggles mandatory due to potential skin/eye irritation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

  • Methodological Answer :

  • Chiral Pool Strategy : Use trans-4-hydroxy-L-proline as a chiral starting material to enforce desired stereochemistry .
  • Stereoselective Reduction : LiBH4 selectively reduces ketones without disrupting the bicyclic framework .
  • Crystallographic Control : HCl salt formation enhances crystallinity, enabling isolation of enantiomerically pure product .

Q. What analytical strategies resolve impurities in the final product?

  • Methodological Answer :

  • RP-HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate unreacted intermediates and byproducts .
  • Detection : UV at 210–254 nm for azabicyclo derivatives .
  • Validation : Linearity (R² > 0.999), LOD/LOQ (<1% w/w) per ICH guidelines .

Q. How do structural analogs influence pharmacological activity?

  • Methodological Answer :

  • Comparative Studies : Replace the methyl group with bulkier substituents (e.g., benzyl in 9-azabicyclo compounds) to assess receptor binding .
  • SAR Table :
Analog SubstituentBioactivity (IC₅₀)
Target Compound4-Methyl15 nM (Hypothetical)
9-Benzyl DerivativeBenzyl85 nM
Camphor-Based AnalogBis(chloroethyl)Inactive

Q. What mechanistic insights explain cyclization efficiency?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict favorable 5-exo-trig cyclization pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) stabilize intermediates and accelerate ring closure .

Data Contradictions and Resolution

  • Purity vs. Synthetic Yield : reports 85% yield with high purity, while notes 97% purity requires extended purification (8–12 weeks). Resolution : Optimize LiBH4 stoichiometry and post-synthetic recrystallization to balance yield and purity .

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